6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylphenethyl)hexanamide
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Overview
Description
6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]HEXANAMIDE is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms, and a sulfonamide group, which is known for its antibacterial properties.
Preparation Methods
The synthesis of 6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]HEXANAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the thienopyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The sulfonamide group is then introduced through a reaction with sulfonyl chlorides in the presence of a base . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]HEXANAMIDE involves its interaction with specific molecular targets. The thienopyrimidine core can inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. The sulfonamide group can also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives and sulfonamide-containing molecules. For example:
Thienopyrimidine-2,4-dione derivatives: These compounds share the thienopyrimidine core and have shown similar biological activities, such as enzyme inhibition and anticancer properties.
Sulfonamide antibiotics: Compounds like sulfamethoxazole contain the sulfonamide group and are widely used as antibacterial agents.
The uniqueness of 6-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[2-(4-SULFAMOYLPHENYL)ETHYL]HEXANAMIDE lies in its combined structural features, which allow it to exhibit both antibacterial and anticancer activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H24N4O5S2 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
6-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C20H24N4O5S2/c21-31(28,29)15-7-5-14(6-8-15)9-11-22-17(25)4-2-1-3-12-24-19(26)18-16(10-13-30-18)23-20(24)27/h5-8,10,13H,1-4,9,11-12H2,(H,22,25)(H,23,27)(H2,21,28,29) |
InChI Key |
QCIHAWVKOKDUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCCCCN2C(=O)C3=C(C=CS3)NC2=O)S(=O)(=O)N |
Origin of Product |
United States |
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